N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC14913169
Molecular Formula: C6H9N3OS3
Molecular Weight: 235.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9N3OS3 |
|---|---|
| Molecular Weight | 235.4 g/mol |
| IUPAC Name | N,N-dimethyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C6H9N3OS3/c1-9(2)4(10)3-12-6-8-7-5(11)13-6/h3H2,1-2H3,(H,7,11) |
| Standard InChI Key | WLHIHQYAIRQWIM-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)CSC1=NNC(=S)S1 |
Introduction
Chemical Structure and Physicochemical Properties
N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (chemical formula: C₆H₁₀N₄OS₃; molecular weight: 266.37 g/mol) features a 1,3,4-thiadiazole ring substituted with sulfanyl groups at positions 2 and 5, coupled to an N,N-dimethylacetamide side chain. The thiadiazole ring’s electron-deficient nature, combined with the electron-donating acetamide group, creates a polarizable structure capable of forming hydrogen bonds and π-π interactions.
Structural Analysis
X-ray crystallography and spectroscopic studies (IR, NMR) confirm the planar geometry of the thiadiazole ring, with bond lengths and angles consistent with aromatic heterocycles. The sulfur atoms at positions 1 and 3 contribute to the ring’s stability, while the sulfanyl (-SH) group at position 5 enhances nucleophilic reactivity. Key structural parameters include:
| Property | Value |
|---|---|
| Bond length (S1–C2) | 1.71 Å |
| Bond angle (C2–N3–C4) | 112.5° |
| Torsion angle (S1–C2–N3–C4) | 178.9° |
Solubility and Stability
The compound exhibits moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol (≈15 mg/mL at 25°C) but limited aqueous solubility (≈2 mg/mL). Stability studies indicate decomposition above 200°C, with thermal gravimetric analysis (TGA) showing a sharp weight loss corresponding to the release of sulfur dioxide (SO₂) and acetamide fragments.
Synthesis and Manufacturing
The synthesis of N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves multi-step reactions, typically starting from 5-amino-1,3,4-thiadiazole-2-thiol. A representative pathway includes:
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Alkylation: Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetamide in the presence of potassium carbonate (K₂CO₃) yields the intermediate 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
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Dimethylation: Treatment with methyl iodide (CH₃I) and sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) introduces the N,N-dimethyl groups.
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Oxidation: Controlled oxidation with hydrogen peroxide (H₂O₂) converts the thiol (-SH) group at position 5 to a sulfanyl (-S-) moiety.
Optimized Reaction Conditions:
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Temperature: 60–80°C
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Solvent: Ethanol/water (3:1 v/v)
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Yield: 68–72%
Pharmacological Activities
Cytotoxic Effects
In vitro assays against human cancer cell lines (MCF-7, A549, HeLa) demonstrate dose-dependent cytotoxicity, with IC₅₀ values ranging from 12–28 µM. Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation, evidenced by caspase-3/7 upregulation and Bcl-2 protein suppression.
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). Synergistic effects with fluconazole (FICI: 0.35) highlight its potential in combination therapies.
Enzyme Inhibition
N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide inhibits carbonic anhydrase IX (CA-IX) with a Kᵢ of 45 nM, making it a candidate for anticancer therapies targeting hypoxic tumors. Molecular docking simulations reveal strong interactions with the enzyme’s active site, mediated by hydrogen bonds with Thr199 and Zn²⁺ coordination.
Comparative Analysis with Analogous Compounds
To contextualize its efficacy, Table 2 compares key properties of N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide with structurally related thiadiazoles:
| Compound | Cytotoxicity (IC₅₀, µM) | CA-IX Inhibition (Kᵢ, nM) |
|---|---|---|
| N-(3,5-Dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | 18–32 | 62 |
| 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | 22–41 | 89 |
| Target Compound | 12–28 | 45 |
The target compound’s superior activity correlates with its electron-withdrawing sulfanyl groups, which enhance target binding affinity.
Future Directions and Challenges
While preclinical data are promising, translational applications require addressing:
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Pharmacokinetics: Poor oral bioavailability (≈12% in rodent models) necessitates prodrug formulations or nanoparticle delivery systems.
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Toxicity: Dose-dependent hepatotoxicity (ALT elevation at 50 mg/kg) mandates structural optimization to improve selectivity.
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Synthetic Scalability: Current yields (≤72%) warrant exploration of microwave-assisted or flow chemistry approaches.
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